Loratadine/pseudoephedrine

Description

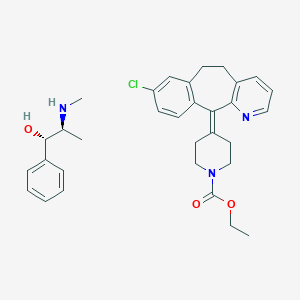

Structure

2D Structure

Properties

CAS No. |

132316-36-0 |

|---|---|

Molecular Formula |

C32H38ClN3O3 |

Molecular Weight |

548.1 g/mol |

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C22H23ClN2O2.C10H15NO/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3;3-8,10-12H,1-2H3/t;8-,10+/m.0/s1 |

InChI Key |

ZQBWEJQBVWJHRY-PXRPMCEGSA-N |

SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |

Isomeric SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.C[C@@H]([C@H](C1=CC=CC=C1)O)NC |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1.CC(C(C1=CC=CC=C1)O)NC |

Other CAS No. |

132316-36-0 |

Synonyms |

Sch 434 Sch-434 |

Origin of Product |

United States |

Foundational & Exploratory

A Pharmacological Profile of the Loratadine and Pseudoephedrine Combination: A Technical Guide

Introduction

Allergic rhinitis is a prevalent condition characterized by a cascade of symptoms including sneezing, rhinorrhea, itching, and nasal congestion. The underlying pathophysiology involves the release of histamine and other inflammatory mediators, leading to vasodilation and increased vascular permeability in the nasal mucosa. A therapeutic strategy that has proven highly effective is the combination of a second-generation antihistamine with a sympathomimetic decongestant. This technical guide provides an in-depth pharmacological profile of the combination of loratadine and pseudoephedrine, a widely used formulation for the symptomatic relief of allergic rhinitis.[1][2] It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the individual components' mechanisms of action, pharmacokinetics, and pharmacodynamics, as well as the synergistic effects and clinical profile of the combination product.

Pharmacology of Loratadine

Loratadine is a potent, long-acting, second-generation antihistamine that is distinguished by its selective antagonism of peripheral histamine H1 receptors and a non-sedating profile.[][4][5]

Mechanism of Action

Loratadine functions as a selective inverse agonist of the histamine H1 receptor.[6] By binding to this receptor, it prevents histamine from initiating the intracellular signaling cascade that leads to allergic symptoms.[][7] Unlike first-generation antihistamines, loratadine does not readily cross the blood-brain barrier, which accounts for its minimal sedative effects.[][8]

Beyond its primary antihistaminergic activity, loratadine exhibits independent anti-inflammatory properties.[6] It has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which in turn modulates the release of pro-inflammatory cytokines and chemokines, thereby reducing the recruitment of inflammatory cells.[6]

Pharmacokinetics

The pharmacokinetic profile of loratadine supports a convenient once-daily dosing regimen.[7]

-

Absorption: Loratadine is rapidly absorbed following oral administration, with an onset of action between 1 to 3 hours.[5][8] Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours.[9][10] Its oral bioavailability is approximately 40% due to significant first-pass metabolism.[8]

-

Distribution: Loratadine is extensively bound to plasma proteins (97-99%).[5][6] Its active metabolite, desloratadine, is also highly protein-bound (73-76%).[6]

-

Metabolism: It undergoes extensive hepatic metabolism, primarily by cytochrome P450 isoenzymes CYP3A4 and CYP2D6, to form its major active metabolite, desloratadine (descarboethoxyloratadine).[][5][6][7][10] This metabolite is largely responsible for the antihistaminergic effects.[6]

-

Excretion: The elimination half-life of loratadine is approximately 8 hours, while desloratadine has a much longer half-life of about 27 hours, contributing to the drug's prolonged duration of action.[][6] The metabolites are excreted in roughly equal amounts in the urine and feces.[6][8]

Pharmacology of Pseudoephedrine

Pseudoephedrine is a sympathomimetic amine widely used for its effective nasal decongestant properties.[11][12]

Mechanism of Action

Pseudoephedrine's primary mechanism is indirect. It acts as a norepinephrine-releasing agent from storage vesicles in presynaptic neurons.[13][14] The released norepinephrine then stimulates postsynaptic adrenergic receptors.[14] Its main effect is on α-adrenergic receptors located on the smooth muscle of blood vessel walls in the nasal mucosa.[13][15] Activation of these receptors leads to vasoconstriction, which shrinks swollen nasal mucous membranes, reduces tissue hyperemia and edema, and promotes drainage of sinus secretions.[13][14] It also has some β-adrenergic agonist activity, which can cause relaxation of bronchial smooth muscle.[13]

References

- 1. Loratadine and pseudoephedrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. drugs.com [drugs.com]

- 4. Loratadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Loratadine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 8. study.com [study.com]

- 9. youtube.com [youtube.com]

- 10. Pharmacology of Loratadine | Pharmacology Mentor [pharmacologymentor.com]

- 11. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]

- 13. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 14. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Articles [globalrx.com]

An In-depth Technical Guide on the Receptor Binding Affinity of Loratadine and Pseudoephedrine

This technical guide provides a comprehensive overview of the receptor binding affinity studies for two commonly used pharmaceutical compounds: loratadine, a second-generation antihistamine, and pseudoephedrine, a sympathomimetic decongestant. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Introduction

Loratadine is a potent and selective inverse agonist of the peripheral histamine H1 receptor, which underlies its efficacy in the treatment of allergic rhinitis and urticaria.[1] Pseudoephedrine primarily acts as an indirect sympathomimetic agent, stimulating the release of norepinephrine from presynaptic nerve terminals.[2] This action leads to the activation of adrenergic receptors, resulting in vasoconstriction and bronchodilation, which are beneficial for relieving nasal congestion.[2][3] While its primary mechanism is indirect, there is evidence of weak direct interaction with adrenergic receptors.[2][4] Understanding the specific receptor binding profiles and affinities of these compounds is crucial for elucidating their mechanisms of action, predicting potential off-target effects, and guiding the development of new therapeutic agents.

Receptor Binding Affinity Data

The binding affinities of loratadine and pseudoephedrine for their primary target receptors and other relevant receptors have been determined in various studies. The data, presented as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), are summarized in the tables below. It is important to note that values can vary depending on the specific experimental conditions, such as the radioligand used and the tissue or cell line preparation.[5]

Loratadine Receptor Binding Affinity

Loratadine exhibits high affinity for the histamine H1 receptor. Its affinity for cholinergic and α-adrenergic receptors is significantly lower, which contributes to its favorable side-effect profile compared to first-generation antihistamines.[1]

| Receptor | Ligand | Ki (nM) | Species | Source / Assay System | Citation |

| Histamine H1 | Loratadine | 16 | Human | Cloned human H1-receptors | [5] |

| Histamine H1 | Loratadine | 138 | Human | Human H1-receptors in CHO cells | [5] |

| Histamine H1 | Loratadine | 414 | Human | CHO-K1 cells | [6] |

| Histamine H1 | Loratadine | 190 (Kd) | Human | CHO cells (calcium 5 dye-based FLIPR assay) | [6] |

Pseudoephedrine Receptor Binding Affinity

Pseudoephedrine's primary mechanism is the release of norepinephrine.[4] However, studies have investigated its direct interaction with adrenergic receptors. The following table includes data for (-)-pseudoephedrine, a stereoisomer.

| Receptor Subtype | Ligand | IC50 (µM) | Species | Source / Assay System | Citation |

| Alpha-1 Adrenergic | (-)-Pseudoephedrine | 33 | Not Specified | Radioligand binding assay | [7] |

| Alpha-2 Adrenergic | (-)-Pseudoephedrine | 6.4 | Not Specified | Radioligand binding assay | [7] |

| Beta-2 Adrenergic | (-)-Pseudoephedrine | 213 | Not Specified | Radioligand binding assay | [7] |

| Beta-1 Adrenergic | Pseudoephedrine | 309 (Kact) | Not Specified | Functional assay | [4] |

| Beta-2 Adrenergic | Pseudoephedrine | 10 (Kact) | Not Specified | Functional assay | [4] |

Note: Kact represents the activation constant from a functional assay, not a direct binding affinity (Ki).

Experimental Protocols: Radioligand Displacement Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. A competitive binding assay is commonly employed to determine the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.[8] The following is a generalized protocol for a radioligand displacement assay applicable to both histamine H1 and adrenergic receptors.

Membrane Preparation

-

Tissue or Cell Culture: Utilize tissue (e.g., rat cerebral cortex) or cultured cells (e.g., HEK293 cells) expressing the receptor of interest.[9]

-

Homogenization: Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cells or tissue in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[9]

-

Cell Lysis: Homogenize the suspension using a Dounce homogenizer or a Polytron homogenizer on a low setting.[9]

-

Differential Centrifugation:

-

Resuspension and Storage: Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4).[9]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.[9]

-

Storage: Aliquot the membrane preparation and store at -80°C until use.[9]

Competitive Binding Assay

-

Assay Buffer Preparation: Prepare an appropriate assay buffer. For histamine H1 receptors, this could be 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[10] For adrenergic receptors, a common buffer is 50 mM Tris-HCl, 50 mM MgCl₂, pH 7.4.

-

Reagent Preparation:

-

Prepare serial dilutions of the unlabeled test compound (e.g., loratadine or pseudoephedrine).

-

Prepare the radioligand solution at a concentration near its dissociation constant (Kd). Common radioligands include [³H]mepyramine for the H1 receptor and [³H]-Dihydroalprenolol or [125I]-Cyanopindolol for beta-adrenergic receptors.[8][10]

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand, and the membrane preparation to the wells.

-

Non-specific Binding: Add a high concentration of a known antagonist for the receptor (e.g., 10 µM mianserin for H1), radioligand, and the membrane preparation.[10]

-

Competition Binding: Add the test compound at various concentrations, the radioligand, and the membrane preparation.

-

-

Incubation: Incubate the reaction plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow described in this guide.

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of loratadine.

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Alpha-1 adrenergic receptor signaling leading to vasoconstriction.

Beta-2 Adrenergic Receptor Signaling Pathway

Caption: Beta-2 adrenergic receptor signaling leading to bronchodilation.

Experimental Workflow for Radioligand Displacement Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This technical guide has provided a detailed examination of the receptor binding affinities of loratadine and pseudoephedrine. The compiled data and protocols offer valuable resources for researchers in pharmacology and drug development. The high affinity and selectivity of loratadine for the histamine H1 receptor are well-documented and consistent with its clinical efficacy and safety profile. The primary indirect sympathomimetic action of pseudoephedrine is also well-established, with evidence of weak direct interactions with adrenergic receptors that may contribute to its overall pharmacological effect. The provided experimental protocols and workflow diagrams serve as a practical guide for conducting and interpreting receptor binding studies for these and similar compounds.

References

- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. WO2000001379A1 - (-)-pseudoephedrine as a sympathomimetic drug - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Unraveling the Interplay of Loratadine and Pseudoephedrine: A Technical Guide to Synergistic and Antagonistic Effects

For Researchers, Scientists, and Drug Development Professionals

The combination of loratadine, a second-generation antihistamine, and pseudoephedrine, a sympathomimetic decongestant, is a widely utilized therapeutic strategy for the management of allergic rhinitis and other upper respiratory conditions. This technical guide delves into the synergistic and antagonistic effects of this combination, providing a comprehensive overview of the underlying pharmacology, clinical efficacy, and experimental methodologies. The information presented herein is intended to support further research and drug development in this area.

Core Mechanisms of Action

Loratadine and pseudoephedrine exert their therapeutic effects through distinct and complementary pharmacological pathways.

Loratadine: As a potent and selective peripheral H1-receptor antagonist, loratadine competitively inhibits the binding of histamine to H1 receptors on effector cells. This action effectively mitigates the classic symptoms of allergic reactions, such as sneezing, rhinorrhea, and pruritus. Loratadine is a second-generation antihistamine, meaning it does not readily cross the blood-brain barrier, thus minimizing sedative effects.[1][[“]]

Pseudoephedrine: A sympathomimetic amine, pseudoephedrine primarily acts as an agonist at alpha-adrenergic receptors, with some minor beta-adrenergic activity.[3][4] Its vasoconstrictive properties on the nasal mucosa reduce blood flow, decrease swelling, and alleviate nasal congestion.[5]

The synergistic efficacy of the combination stems from the complementary actions of an antihistamine and a decongestant, addressing both histamine-mediated allergic symptoms and nasal obstruction.

Signaling Pathways

The cellular mechanisms underlying the effects of loratadine and pseudoephedrine involve distinct signaling cascades.

Loratadine and the H1-Receptor Signaling Pathway

Loratadine, by blocking the H1 receptor, interferes with the Gq/11 protein-coupled signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization and protein kinase C (PKC) activation leads to a downregulation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor involved in the inflammatory response.

Pseudoephedrine and the Alpha-1 Adrenergic Receptor Signaling Pathway

Pseudoephedrine's primary mechanism for nasal decongestion is through the activation of alpha-1 adrenergic receptors on the smooth muscle cells of blood vessels in the nasal mucosa. This interaction also involves a Gq-protein coupled pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium, which ultimately results in smooth muscle contraction and vasoconstriction.

Synergistic Efficacy: Clinical Evidence

Multiple randomized, double-blind, placebo-controlled clinical trials have demonstrated the superior efficacy of the loratadine-pseudoephedrine combination compared to either agent alone or placebo in the treatment of seasonal and perennial allergic rhinitis.

Table 1: Summary of Quantitative Efficacy Data from Clinical Trials

| Study | Treatment Groups | Key Efficacy Outcome | Results |

| Bronsky et al. (1995) | Loratadine 10 mg/Pseudoephedrine 240 mg QD; Loratadine 10 mg QD; Pseudoephedrine 120 mg BID; Placebo | Mean reduction in total symptom score (TSS) | Combination was numerically superior to individual components and statistically superior to placebo (p < 0.01). The combination was superior to loratadine for nasal stuffiness (p < 0.01) and to pseudoephedrine for non-nasal symptoms (p < 0.01).[6] |

| Corren et al. (1997) | Loratadine 5 mg/Pseudoephedrine 120 mg BID; Placebo | Reduction in total rhinitis and asthma symptom severity scores | The combination group showed a 50% decrease in total symptom scores by day 4, which was significantly more effective than placebo (p ≤ 0.03).[7] |

| Mandall S, et al. (2000) | Loratadine/Pseudoephedrine once-daily; Placebo | Nasal edema and secretions (endoscopic photography) | Statistically significant reductions in nasal edema and secretions were observed with the combination treatment.[8] |

Experimental Protocols: A Methodological Overview

The clinical trials establishing the efficacy of the loratadine-pseudoephedrine combination have generally followed a robust methodological framework.

A common approach involves a multicenter, randomized, double-blind, placebo- and active-controlled parallel-group design.

Key Methodological Components:

-

Patient Population: Typically includes adults and adolescents with a documented history of seasonal or perennial allergic rhinitis and moderate-to-severe symptoms at baseline.

-

Inclusion/Exclusion Criteria: Strict criteria are applied to ensure a homogenous study population and to exclude individuals with contraindications to either medication.

-

Randomization and Blinding: Patients are randomly assigned to treatment groups in a double-blind fashion to minimize bias.

-

Treatment Regimens: Dosages and formulations (e.g., once-daily extended-release vs. twice-daily immediate-release) are clearly defined.

-

Efficacy Assessments: Symptom scores for both nasal (e.g., congestion, rhinorrhea, sneezing, nasal pruritus) and non-nasal (e.g., ocular itching, watery eyes, pharyngeal pruritus) symptoms are typically recorded by patients daily in a diary. Physician-rated global assessments of therapeutic response are also common.

-

Safety Assessments: Monitoring and recording of all adverse events, vital signs, and clinical laboratory tests.

-

Statistical Analysis: Appropriate statistical methods are employed to compare the efficacy and safety of the different treatment arms.

Antagonistic Effects and Adverse Events

While the combination of loratadine and pseudoephedrine is demonstrably synergistic in its therapeutic effects, it is important to consider potential antagonistic interactions and the adverse event profile.

Pharmacodynamic Interactions: There is no evidence from clinical trials to suggest a pharmacodynamic antagonism between loratadine and pseudoephedrine. Their mechanisms of action are distinct and do not appear to interfere with one another.

Adverse Events: The adverse event profile of the combination is largely reflective of the known side effects of pseudoephedrine.

Table 2: Common Adverse Events Associated with Loratadine-Pseudoephedrine Combination

| Adverse Event | Frequency | Primary Attributing Component |

| Insomnia | More frequent than placebo | Pseudoephedrine[7] |

| Dry Mouth | More frequent than placebo | Pseudoephedrine[7] |

| Nervousness | More frequent than placebo | Pseudoephedrine[7] |

| Dizziness | Reported | Pseudoephedrine[1][8] |

| Headache | Reported | Pseudoephedrine[8] |

It is noteworthy that the incidence of sedation with the combination is not significantly different from placebo, a testament to the non-sedating nature of loratadine.[7]

Conclusion

The combination of loratadine and pseudoephedrine represents a rational and effective therapeutic strategy for allergic rhinitis, leveraging the synergistic actions of an antihistamine and a decongestant. Clinical evidence robustly supports the superior efficacy of the combination in alleviating a broad range of nasal and non-nasal symptoms compared to either agent alone. The adverse event profile is well-characterized and primarily driven by the sympathomimetic effects of pseudoephedrine. No significant antagonistic interactions have been identified. This in-depth technical guide provides a foundation for researchers and drug development professionals to further explore and optimize combination therapies for allergic and respiratory conditions. Future research could focus on long-term safety and efficacy, as well as the potential for this combination in other related indications.

References

- 1. Loratadine-Pseudoephedrine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. consensus.app [consensus.app]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. 4.9 Alpha-1 Agonists – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 6. Pseudoephedrine-Loratadine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Loratadine-pseudoephedrine combination versus placebo in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

An In-Depth Technical Guide on the Core Cellular Transport Mechanisms of Loratadine and Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular transport mechanisms governing the disposition of loratadine and pseudoephedrine. Loratadine, a second-generation antihistamine, is primarily effluxed by P-glycoprotein (P-gp), a key member of the ATP-binding cassette (ABC) transporter family. It also exhibits inhibitory activity towards the solute carrier (SLC) transporter B(0)AT2. Pseudoephedrine, a sympathomimetic amine, interacts with the norepinephrine transporter (NET) and is a substrate for various organic cation transporters (OCTs). This document details the kinetic parameters of these interactions, provides methodologies for their experimental investigation, and illustrates the involved signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams.

Introduction

Understanding the cellular transport of pharmacologically active agents is paramount in drug development. Transporter proteins, expressed on cellular membranes, play a crucial role in drug absorption, distribution, metabolism, and excretion (ADME), thereby influencing therapeutic efficacy and potential for drug-drug interactions. This guide focuses on the cellular transport mechanisms of two widely used drugs: loratadine, a non-sedating antihistamine, and pseudoephedrine, a nasal decongestant. A thorough understanding of their interactions with cellular transporters is essential for predicting their pharmacokinetic profiles and optimizing their clinical use.

Cellular Transport of Loratadine

Loratadine's limited penetration into the central nervous system, which accounts for its non-sedating profile, is primarily attributed to its interaction with the efflux transporter P-glycoprotein (P-gp).[1][2] Additionally, loratadine has been identified as an inhibitor of the neutral amino acid transporter B(0)AT2.

Interaction with P-glycoprotein (ABCB1)

P-glycoprotein, the product of the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of cells. Loratadine is a substrate for P-gp, which actively removes it from cells, including the endothelial cells of the blood-brain barrier.[1][3]

| Parameter | Value | Cell System | Reference |

| Km | ~3 µM | MDR cells | [1] |

| Vmax | ~200% of basal ATPase activity | MDR cells | [1] |

| IC50 | ~11 µM | MDR cells (daunorubicin uptake) | [1] |

Table 1: Summary of quantitative data for the interaction between loratadine and P-glycoprotein.

This protocol is adapted from methodologies used to assess the interaction of compounds with P-gp by measuring ATP hydrolysis.[1][4][5]

Objective: To determine the kinetic parameters (Km and Vmax) of loratadine-stimulated P-gp ATPase activity.

Materials:

-

Membrane vesicles from cells overexpressing human P-glycoprotein (e.g., from Sf9 or MDR-MDCK cells).

-

ATP assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).

-

ATP, MgCl2, and a phosphate standard.

-

Reagents for detecting inorganic phosphate (e.g., ammonium molybdate in sulfuric acid, ascorbic acid).

-

Loratadine stock solution in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Plate reader.

Procedure:

-

Prepare P-gp containing membrane vesicles at a suitable protein concentration (e.g., 1 mg/mL).

-

In a 96-well plate, add the reaction mixture containing ATP assay buffer, MgCl2, and varying concentrations of loratadine.

-

Initiate the reaction by adding a final concentration of 5 mM ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a solution to halt enzymatic activity (e.g., sodium dodecyl sulfate).

-

Add the colorimetric reagents to detect the liberated inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 800 nm) using a plate reader.

-

A standard curve using known concentrations of inorganic phosphate is used for quantification.

-

The Vmax and Km values are determined by fitting the data to the Michaelis-Menten equation.

Inhibition of B(0)AT2 (SLC6A15)

Loratadine has been identified as a selective inhibitor of the Broad Neutral Amino Acid Transporter 2 (B(0)AT2), encoded by the SLC6A15 gene.[6] This transporter is primarily expressed in the brain and is involved in the sodium-dependent uptake of neutral amino acids.[7][8][9]

| Parameter | Value | Cell System | Reference |

| IC50 | 4 µM | HEK293 cells |

Table 2: Summary of quantitative data for the interaction between loratadine and B(0)AT2.

This protocol is based on a cellular uptake assay using a radiolabeled substrate in cells overexpressing the transporter.[7][10][11]

Objective: To determine the IC50 of loratadine for the inhibition of B(0)AT2-mediated amino acid uptake.

Materials:

-

HEK293 cells stably expressing human B(0)AT2.

-

Cell culture medium and supplements.

-

Poly-D-lysine coated 96-well plates.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Radiolabeled substrate (e.g., ³H-Proline).

-

Loratadine stock solution in DMSO.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Seed HEK293-B(0)AT2 cells onto poly-D-lysine coated 96-well plates and culture until confluent.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of loratadine or vehicle (DMSO) in uptake buffer for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate (e.g., ³H-Proline) to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells (e.g., with 0.1 M NaOH).

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the loratadine concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Transport of Pseudoephedrine

Pseudoephedrine's primary mechanism of action is as a sympathomimetic amine that acts as an agonist at adrenergic receptors.[12] Its cellular transport is mediated by the norepinephrine transporter (NET) and organic cation transporters (OCTs).

Interaction with the Norepinephrine Transporter (SLC6A2)

Pseudoephedrine acts as a substrate for the norepinephrine transporter (NET), leading to the release of norepinephrine from presynaptic neurons.[13][14] This indirect sympathomimetic effect contributes to its decongestant activity.

| Parameter | Value | System | Reference |

| EC50 (Norepinephrine release) | 224 nM | In vitro | [13] |

| Ki | Not explicitly found |

Table 3: Summary of quantitative data for the interaction between pseudoephedrine and the norepinephrine transporter.

This protocol describes a competitive binding assay to determine the affinity of pseudoephedrine for NET.[15][16]

Objective: To determine the inhibition constant (Ki) of pseudoephedrine for the norepinephrine transporter.

Materials:

-

Cell membranes from a cell line stably expressing human NET (e.g., HEK293-hNET).

-

Radioligand specific for NET (e.g., ³H-Nisoxetine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

A known NET inhibitor as a positive control (e.g., Desipramine).

-

Pseudoephedrine stock solution.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare NET-expressing cell membranes at a designated protein concentration.

-

In a 96-well plate, add the assay buffer, the radioligand (³H-Nisoxetine), and varying concentrations of pseudoephedrine or the positive control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Interaction with Organic Cation Transporters (OCTs)

Pseudoephedrine is a substrate for organic cation transporters, which are involved in the transport of a wide range of endogenous and exogenous cationic compounds.[17][18]

| Transporter | Parameter | Value | System | Reference |

| OCT2 | Km | 7.9 - 46.0 µM | In vitro | [17] |

| OCT2 | Vmax | 70.7 - 570 pmol/mg protein/min | In vitro | [17] |

Table 4: Summary of quantitative data for the interaction between pseudoephedrine and organic cation transporters.

This protocol outlines a method for characterizing the transport of pseudoephedrine by OCTs using a radiolabeled substrate uptake assay.[19][20][21]

Objective: To determine the kinetic parameters (Km and Vmax) of pseudoephedrine transport by a specific OCT.

Materials:

-

Cells stably expressing the human OCT of interest (e.g., HEK293-hOCT2).

-

Radiolabeled pseudoephedrine or a model OCT substrate (e.g., ¹⁴C-tetraethylammonium or ³H-MPP+).

-

Uptake buffer (e.g., HBSS, pH 7.4).

-

Known OCT inhibitors for control experiments (e.g., cimetidine).

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Seed the OCT-expressing cells in 96-well plates and grow to confluence.

-

Wash the cells with uptake buffer.

-

Initiate uptake by adding varying concentrations of radiolabeled pseudoephedrine (or a model substrate in the presence of unlabeled pseudoephedrine for competition assays) in uptake buffer.

-

Incubate for a short, linear uptake period (e.g., 1-5 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity by scintillation counting.

-

Determine non-specific uptake in the presence of a high concentration of an OCT inhibitor.

-

Subtract non-specific uptake from total uptake to obtain transporter-mediated uptake.

-

Calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.

Signaling Pathways Regulating Transporter Activity

The expression and function of drug transporters are regulated by various intracellular signaling pathways.

Regulation of P-glycoprotein

P-gp expression and activity are modulated by several signaling cascades, including:

-

NF-κB Pathway: Activation of Nuclear Factor-kappa B (NF-κB) can upregulate the expression of the ABCB1 gene.[22]

-

p38 MAPK Pathway: The p38 mitogen-activated protein kinase pathway can also influence P-gp expression.[19]

-

Protein Kinase C (PKC): PKC activation has been shown to modulate P-gp activity.[23]

Regulation of Norepinephrine Transporter

NET function is dynamically regulated by post-translational modifications, particularly phosphorylation:

-

Protein Kinase C (PKC): PKC activation can lead to the phosphorylation of NET, resulting in its internalization from the plasma membrane and reduced norepinephrine uptake.[16]

-

Akt Signaling: The insulin/Akt signaling pathway has been shown to decrease NET surface expression.[6]

Conclusion

The cellular transport of loratadine and pseudoephedrine is a complex process mediated by specific transporter proteins. Loratadine's interaction with P-glycoprotein is a key determinant of its non-sedating properties, while its inhibition of B(0)AT2 presents an area for further investigation. Pseudoephedrine's engagement with NET and OCTs is fundamental to its sympathomimetic and pharmacokinetic characteristics. The regulation of these transporters by intracellular signaling pathways adds another layer of complexity to their function. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the transport mechanisms of these and other pharmaceutical compounds. A deeper understanding of these processes will ultimately facilitate the development of safer and more effective therapies.

References

- 1. Evaluation of the interaction of loratadine and desloratadine with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 4. Effect of simulated intestinal fluid on drug permeability estimation across Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. The SLC6 transporters: perspectives on structure, functions, regulation, and models for transporter dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Sodium-dependent neutral amino acid transporter B(0)AT2 - Wikipedia [en.wikipedia.org]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Improvement of paracellular transport in the Caco-2 drug screening model using protein-engineered substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 14. biorxiv.org [biorxiv.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Stereoselective cell uptake of adrenergic agonists and antagonists by organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of Transporters for Organic Cations by High Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Regulation Mechanisms of Expression and Function of Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Pathways of Loratadine and Pseudoephedrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of loratadine and pseudoephedrine, intended for researchers, scientists, and professionals in the field of drug development. The document details the enzymatic processes involved in the biotransformation of these two commonly combined active pharmaceutical ingredients, presents quantitative data in a structured format, outlines relevant experimental protocols, and includes visualizations of the metabolic pathways and experimental workflows.

Introduction

Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of peripheral H1 receptors, while pseudoephedrine is a sympathomimetic amine commonly used as a nasal decongestant. The combination of these two drugs is frequently used to treat the symptoms of allergic rhinitis. A thorough understanding of their metabolic fates is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring the safety and efficacy of their combined use.

Metabolic Pathways

Loratadine Metabolism

Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the conversion of loratadine to its pharmacologically active metabolite, desloratadine (descarboethoxyloratadine).[1][2] This reaction is principally catalyzed by CYP3A4 and CYP2D6.[1][2][3] Other CYP isoforms, including CYP1A1, CYP2C19, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5, have also been shown to contribute to a lesser extent to loratadine metabolism.[2]

Following the formation of desloratadine, further metabolism occurs through hydroxylation and glucuronidation. The formation of 3-hydroxydesloratadine is a significant subsequent step, which interestingly involves an initial N-glucuronidation of desloratadine by UGT2B10, followed by hydroxylation by CYP2C8, and then a non-enzymatic deconjugation of the glucuronide.[4][5] Other hydroxylated metabolites of both loratadine and desloratadine are also formed.[1][6]

Pseudoephedrine Metabolism

In contrast to loratadine, pseudoephedrine undergoes very limited metabolism in the liver.[7] The majority of a pseudoephedrine dose is excreted unchanged in the urine.[7][8] The primary metabolic pathway, which accounts for a small fraction of its elimination, is N-demethylation to its active metabolite, norpseudoephedrine (cathine).[7][9] This process is catalyzed by cytochrome P450 enzymes, though the specific isoforms are not as well-defined as for loratadine. Due to the minor contribution of metabolism to its overall clearance, the potential for clinically significant metabolic drug-drug interactions involving pseudoephedrine is low.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of loratadine and pseudoephedrine.

Table 1: In Vitro Kinetic Parameters for Loratadine Metabolism

| Parameter | CYP3A4 | CYP2D6 | Human Liver Microsomes | Reference |

| Desloratadine Formation Rate (pmol/min/nmol P450) | 135 | 633 | - | [3] |

| Km for Loratadine Disappearance (µM) | - | - | 18.20 | [10] |

| Vmax for Loratadine Disappearance (pmol/min/mg) | - | - | 2169 | [10] |

| Km for Desloratadine Formation (µM) | - | - | 25.20 | [10] |

| Vmax for Desloratadine Formation (pmol/min/mg) | - | - | 486.98 | [10] |

| Intrinsic Clearance (CLint) for Loratadine Disappearance (µl/min/mg protein) | 135.7 | 15.45 | - | |

| Intrinsic Clearance (CLint) for Desloratadine Formation (µl/min/mg protein) | 12.25 | 5 | - |

Table 2: Pharmacokinetic Parameters of Loratadine, Desloratadine, and Pseudoephedrine After Multiple Dosing (Day 10) [11]

| Analyte | Formulation | Cmax (ng/mL) | AUC0-24 (ng·hr/mL) |

| Loratadine | 10 mg QD | 4.73 | 24.1 |

| Desloratadine | 10 mg QD (from Loratadine) | 5.55 | 80.9 |

| Pseudoephedrine | 240 mg QD | 422 | 6470 |

| Loratadine | 5 mg BID | 2.53 | 22.0 |

| Desloratadine | 5 mg BID (from Loratadine) | 4.11 | 75.5 |

| Pseudoephedrine | 120 mg BID | 402 | 6180 |

Data are presented as mean values. Cmax = Maximum plasma concentration; AUC0-24 = Area under the plasma concentration-time curve from 0 to 24 hours; QD = once daily; BID = twice daily.

Table 3: Pseudoephedrine Metabolism and Excretion

| Parameter | Value | Reference |

| Metabolism | <1% to 6% N-demethylated to norpseudoephedrine | [7][8][9] |

| Unchanged Excretion in Urine | 43% to 96% | [7][8] |

Experimental Protocols

In Vitro Metabolism of Loratadine using Human Liver Microsomes

This protocol outlines the general procedure for studying the metabolism of loratadine using human liver microsomes to identify the roles of different CYP enzymes.

Objective: To determine the kinetic parameters of loratadine metabolism and identify the major CYP isoforms involved.

Materials:

-

Loratadine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP inhibitors: Ketoconazole (for CYP3A4), Quinidine (for CYP2D6)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.2 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

-

Inhibitor Pre-incubation (for inhibition studies): For experiments involving specific inhibitors, pre-incubate the microsomes with the inhibitor (e.g., ketoconazole or quinidine) for a defined period (e.g., 10 minutes) at 37°C before adding the substrate.

-

Reaction Initiation: Initiate the metabolic reaction by adding loratadine (at various concentrations for kinetic studies) to the pre-warmed reaction mixture.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes), ensuring linearity of the reaction rate.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the depletion of loratadine and the formation of desloratadine and other metabolites.

-

Data Analysis: Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. Determine the percentage of inhibition by comparing the rate of metabolite formation in the presence and absence of specific inhibitors.

Metabolite Identification and Quantification using LC-MS/MS

This protocol provides a general workflow for the identification and quantification of metabolites of loratadine and pseudoephedrine from in vitro or in vivo samples.

Objective: To identify and quantify the parent drugs and their metabolites in biological matrices.

Materials:

-

Biological samples (e.g., plasma, urine, or microsomal incubates)

-

Internal standards for loratadine, desloratadine, and pseudoephedrine

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

LC-MS/MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for identification and a triple quadrupole mass spectrometer for quantification.

-

Chromatographic column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw biological samples.

-

Add internal standards to the samples.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Separate the parent drug and its metabolites using a suitable chromatographic gradient.

-

-

MS/MS Detection and Identification:

-

For identification, acquire full scan MS and data-dependent MS/MS spectra using a high-resolution mass spectrometer.

-

Identify potential metabolites by comparing the MS/MS fragmentation patterns of the metabolites with that of the parent drug and by accurate mass measurements to propose elemental compositions.

-

-

MS/MS Quantification:

-

For quantification, use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Develop and validate an MRM method with specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using the peak area ratios of the analyte to the internal standard.

-

Quantify the concentration of each metabolite in the samples.

-

Conclusion

The metabolic pathways of loratadine and pseudoephedrine are distinctly different. Loratadine is extensively metabolized, primarily by CYP3A4 and CYP2D6, to an active metabolite, desloratadine, which itself undergoes further biotransformation. In contrast, pseudoephedrine is minimally metabolized, with the bulk of the drug excreted unchanged. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the metabolism of these compounds, assess potential drug-drug interactions, and understand the factors contributing to variability in patient response.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of loratadine and pseudoephedrine following single and multiple doses of once- versus twice-daily combination tablet formulations in healthy adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research Findings on Loratadine and Pseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical research findings for the combination of loratadine and pseudoephedrine, a widely used antihistamine and decongestant pairing. The following sections detail the pharmacodynamic and pharmacokinetic profiles, efficacy in relevant animal models, and key safety toxicology data, supported by experimental methodologies and visual diagrams to elucidate mechanisms and workflows.

Pharmacodynamic Profile

Loratadine is a potent and long-acting second-generation antihistamine with high selectivity for peripheral histamine H1 receptors.[1][2] Pseudoephedrine is a sympathomimetic amine that provides decongestant effects primarily through its action on the adrenergic system.[3][4]

Mechanism of Action

Loratadine: As a selective inverse agonist of peripheral histamine H1 receptors, loratadine competitively blocks the action of histamine, a key mediator in allergic reactions.[1][][6] This action on H1-receptors on vascular endothelial cells and respiratory smooth muscle reduces vascular permeability and smooth muscle tone, thereby mitigating symptoms like edema, flushing, and bronchoconstriction.[] Unlike first-generation antihistamines, loratadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[6][7] Beyond its antihistaminergic effects, loratadine has demonstrated anti-inflammatory properties, including the inhibition of histamine and leukotriene C4 release from mast cells at high concentrations.[]

Pseudoephedrine: The primary mechanism of pseudoephedrine is the stimulation of alpha-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[8][9] This leads to vasoconstriction, which shrinks swollen nasal membranes, reduces tissue hyperemia and edema, and consequently decreases nasal congestion and mucus production.[3][8] It also has a lesser effect on beta-adrenergic receptors, which can cause relaxation of bronchial smooth muscle.[9] Some evidence suggests pseudoephedrine acts as a mixed-action sympathomimetic, both directly stimulating receptors and indirectly causing the release of endogenous norepinephrine from neuronal stores.[10]

Signaling Pathway Diagram

The following diagram illustrates the distinct signaling pathways targeted by loratadine and pseudoephedrine.

Caption: Mechanisms of Action for Loratadine and Pseudoephedrine.

Pharmacokinetic Profile

Loratadine is rapidly absorbed and undergoes extensive first-pass metabolism, primarily by CYP3A4 and CYP2D6 enzymes, to its major active metabolite, descarboethoxyloratadine (DCL).[6][11][[“]] Pseudoephedrine is also well-absorbed following oral administration.[[“]] The combination of the two active ingredients does not appear to significantly alter the pharmacokinetic profile of either compound.

Preclinical Pharmacokinetic Parameters

The following tables summarize representative pharmacokinetic data from preclinical studies. Note that parameters may vary based on species and experimental conditions.

Table 1: Pharmacokinetic Parameters of Loratadine and Metabolite (DCL)

| Parameter | Loratadine | Descarboethoxyloratadine (DCL) | Species | Study Notes |

|---|---|---|---|---|

| Tmax (hr) | 1.0 - 1.3 | 1.5 - 3.7 | Human | Single oral doses of 10-40 mg.[13] |

| Cmax (ng/mL) | Varies with dose | 4.0 - 16.0 | Human | Following 10-40 mg doses.[13] |

| Half-life (T½) (hr) | 7.8 - 11.0 | 17 - 24 | Human | [13] |

| Protein Binding | ~98% | 73 - 76% | Human |[1] |

Table 2: Pharmacokinetic Parameters of Pseudoephedrine

| Parameter | Value | Species | Study Notes |

|---|---|---|---|

| Tmax (hr) | 6.33 - 6.50 | Human | Single dose administration.[13] |

| Cmax (ng/mL) | 262.15 - 284.60 | Human | Single dose administration.[13] |

| Half-life (T½) (hr) | ~5.4 (range 3-16) | Human | Dependent on urine pH.[3] |

| Bioavailability | ~100% | Human |[3] |

Preclinical Efficacy

The combination's efficacy stems from the complementary actions of its components: loratadine addresses histamine-mediated allergy symptoms, while pseudoephedrine alleviates nasal congestion.

Allergic Rhinitis Model

In an ovalbumin (OVA)-sensitized rodent model of allergic rhinitis, loratadine demonstrated significant efficacy in reducing key symptoms.[14]

Table 3: Efficacy of Loratadine in an OVA-Sensitized Rodent Model

| Treatment Group | Sneezing Frequency (counts/10 min) | Nasal Rubbing Frequency (counts/10 min) | Eosinophil Count (x10⁴ cells/mL in NLF*) |

|---|---|---|---|

| Vehicle (Control) | 25.4 ± 3.1 | 40.2 ± 4.5 | 15.6 ± 2.2 |

| Loratadine (10 mg/kg) | 10.2 ± 1.8 | 15.7 ± 2.3 | 6.8 ± 1.1 |

*NLF: Nasal Lavage Fluid. Data presented as mean ± SEM.[14]

Nasal Decongestion Model

In feline models, pseudoephedrine has been shown to produce dose-dependent decongestion following intranasal challenge with inflammatory agents like compound 48/80.[15] Objective measures such as acoustic rhinometry confirm a significant increase in nasal cavity volume and minimum cross-sectional area post-treatment.[15] Studies in patients with common cold-associated congestion also show that pseudoephedrine significantly increases airflow on the congested side of the nose.[16]

Experimental Workflow Diagram

The diagram below outlines a typical workflow for a preclinical efficacy study in an allergic rhinitis model.

Caption: Workflow for an Animal Model of Allergic Rhinitis.

Safety and Toxicology

Preclinical studies indicate a low order of acute toxicity for the loratadine and pseudoephedrine sulfate combination.

Table 4: Acute Toxicity of Loratadine/Pseudoephedrine Sulfate Combination

| Species | Route | LD50 Value |

|---|---|---|

| Mice | Oral | ~600 mg/kg |

| Rats | Oral | ~2000 mg/kg |

| Monkeys | Oral | Tolerated single doses up to 240 mg/kg |

*Data from single-dose acute toxicity studies of a modified-release combination tablet.[13]

The primary toxic effects of pseudoephedrine overdose are related to its sympathomimetic properties, including hypertension and tachyarrhythmias.[17] Loratadine is generally well-tolerated, with a side effect profile comparable to placebo at therapeutic doses.[18]

Experimental Protocols

OVA-Sensitized Allergic Rhinitis Model (Rodent)

This protocol is representative of methods used to evaluate anti-allergic efficacy.[14]

-

Animals: Male BALB/c mice or guinea pigs are typically used. Animals are acclimatized for at least one week prior to the study.

-

Sensitization: On days 0 and 7, animals are sensitized via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an aluminum hydroxide adjuvant.

-

Drug Administration: On day 14, animals are randomly assigned to treatment groups. Loratadine (e.g., 10 mg/kg), vehicle, or other comparators are administered orally (p.o.) one hour before the allergen challenge.

-

Allergen Challenge: Following drug administration, animals are challenged with an intranasal administration of OVA solution to induce an allergic reaction.

-

Symptom Evaluation: Immediately after the challenge, the frequency of sneezing and nasal rubbing events are counted for a defined period (e.g., 15-30 minutes).

-

Nasal Lavage Fluid (NLF) Collection: At a set time post-challenge (e.g., 24 hours), animals are euthanized, and the nasal passages are lavaged with phosphate-buffered saline (PBS).

-

Cellular Analysis: The collected NLF is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (especially for eosinophils) are performed using staining techniques like Wright-Giemsa.

Nasal Congestion Model (Feline)

This protocol is adapted from methodologies used to assess decongestant activity.[15]

-

Animals: Adult cats are anesthetized and instrumented for the measurement of cardiovascular parameters (blood pressure, heart rate) and nasal airway resistance.

-

Instrumentation: Acoustic rhinometry is used to measure nasal cavity volume and minimum cross-sectional area as indices of nasal patency.

-

Induction of Congestion: Nasal congestion is induced by the intranasal administration of a mast cell degranulator, such as compound 48/80 (e.g., 1% solution).

-

Drug Administration: Pseudoephedrine (e.g., 0.3-1.0 mg/kg), vehicle, or other test compounds are administered orally or intravenously at a set time before or after the induction of congestion.

-

Data Collection: Nasal cavity dimensions and cardiovascular parameters are monitored continuously or at frequent intervals for the duration of the experiment (e.g., 4-6 hours) to determine the onset, magnitude, and duration of the decongestant effect.

-

Data Analysis: Changes in nasal cavity volume and cross-sectional area from baseline are calculated and compared between treatment groups.

Logical Relationship Diagram

The following diagram illustrates the complementary relationship between the two active ingredients in treating allergic rhinitis.

Caption: Complementary Actions in Allergic Rhinitis Symptom Relief.

References

- 1. Loratadine - Wikipedia [en.wikipedia.org]

- 2. Loratadine. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 4. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 7. study.com [study.com]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]

- 10. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. benchchem.com [benchchem.com]

- 15. Pharmacological evaluation of selective α2c-adrenergic agonists in experimental animal models of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Toxicity of over-the-counter stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Dual Influence of Loratadine and Pseudoephedrine on Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of the effects of loratadine and pseudoephedrine on mast cell degranulation. While loratadine, a second-generation H1-antihistamine, has demonstrated direct mast cell stabilizing properties through the inhibition of key signaling pathways, the role of pseudoephedrine, a sympathomimetic amine, is less direct and primarily inferred from its broader immunological effects. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to elucidate the individual and potential combined impact of these two commonly associated drugs on mast cell function. A notable gap in the literature exists regarding the direct, combined effects of loratadine and pseudoephedrine on mast cell degranulation at a cellular level, highlighting an area for future investigation.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, releasing a cascade of pre-formed and newly synthesized mediators, including histamine, proteases, leukotrienes, and prostaglandins. This release is a central event in the pathophysiology of allergic rhinitis and other hypersensitivity disorders. The combination of loratadine and pseudoephedrine is a widely used therapeutic strategy for allergic rhinitis, aiming to counteract the effects of released histamine and alleviate nasal congestion. This guide delves into the cellular and molecular mechanisms by which each component may influence the initial step of the allergic cascade: mast cell degranulation.

Loratadine: A Mast Cell Stabilizer

Loratadine, beyond its well-established H1-receptor antagonist activity, exhibits mast cell stabilizing properties.[1][2][3] This effect is attributed to its ability to interfere with the signaling cascades that lead to degranulation.

Mechanism of Action

Loratadine and its active metabolite, desloratadine, have been shown to inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.[4][5][6] This inhibition is not dependent on H1-receptor antagonism.[7] The primary mechanisms implicated include:

-

Inhibition of Calcium Influx: Mast cell degranulation is a calcium-dependent process. Loratadine has been shown to impair the increase in intracellular calcium concentration ([Ca2+]i) following mast cell activation by reducing both the influx of extracellular calcium and the release of calcium from intracellular stores.[5][8]

-

Modulation of Signaling Pathways: Loratadine has been demonstrated to suppress the activation of key transcription factors involved in inflammatory responses, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9][10][11] By inhibiting these pathways, loratadine can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to the allergic inflammatory response.

Signaling Pathway of Loratadine's Anti-Inflammatory Effect

The following diagram illustrates the proposed signaling pathway for loratadine's inhibitory effect on mast cell activation.

Pseudoephedrine: An Indirect Modulator

The direct effect of pseudoephedrine on mast cell degranulation is not well-documented. Its primary mechanism of action is as a sympathomimetic agent, stimulating both alpha- and beta-adrenergic receptors.[12]

Potential Mechanisms of Action

While direct evidence is lacking, several indirect mechanisms could potentially link pseudoephedrine to mast cell modulation:

-

Adrenergic Receptor Stimulation: Mast cells express both alpha- and beta-adrenergic receptors.[1][7] Stimulation of β2-adrenergic receptors is known to inhibit mast cell degranulation, primarily through an increase in intracellular cyclic AMP (cAMP).[7] Conversely, the role of α-adrenergic stimulation is less clear, with some studies suggesting it may enhance mediator release.[1] Pseudoephedrine's mixed agonist activity could therefore have a complex and context-dependent effect on mast cells.

-

Inhibition of Signaling Pathways: Recent studies have shown that pseudoephedrine can inhibit NF-κB and AP-1 signaling pathways in T-cells.[9][13][14] Given that these pathways are also crucial for mast cell activation, it is plausible that pseudoephedrine could exert an inhibitory effect on mast cell mediator release through a similar mechanism, although this has not been directly demonstrated in mast cells.

Hypothetical Signaling Pathway of Pseudoephedrine's Effect

The following diagram illustrates a hypothetical pathway for pseudoephedrine's potential influence on mast cell signaling.

Loratadine and Pseudoephedrine Combination

There are no published in vitro studies directly examining the combined effect of loratadine and pseudoephedrine on mast cell degranulation. Clinical studies on their combined use for allergic rhinitis demonstrate superior symptom relief compared to either agent alone, but do not elucidate the underlying cellular mechanisms.[[“]] It is plausible that the two drugs act on different aspects of the allergic response: loratadine directly inhibiting mast cell degranulation and blocking histamine receptors, while pseudoephedrine provides vasoconstriction to relieve congestion.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of loratadine and its metabolite, desloratadine, on mast cell and basophil mediator release. No direct quantitative data for pseudoephedrine's effect on mast cell degranulation is currently available.

Table 1: IC50 Values for Loratadine Inhibition of Histamine Release from Human Basophils

| Stimulus | IC50 (µM) | Reference |

| Anti-IgE | 30 | [5] |

| FMLP | 29 | [5] |

| Ca2+ ionophore A23187 | 24 | [5] |

Table 2: Percentage Inhibition of Mediator Release by Loratadine and Desloratadine from Human Mast Cells

| Drug | Concentration (M) | Mediator | % Inhibition | Cell Type | Stimulus | Reference |

| Loratadine | 3 x 10⁻⁶ - 10⁻⁴ | Histamine, Tryptase, LTC₄, PGD₂ | 10 - 40% | Human Skin Mast Cells | Anti-FcεRI | [3] |

| Desloratadine | 10⁻⁴ | Histamine | 42.6% | Human Skin Mast Cells | Anti-IgE | [16] |

| Desloratadine | 10⁻⁴ | Histamine | 53.7% | Human Skin Mast Cells | Substance P | [16] |

| Desloratadine | 10⁻⁴ | Histamine | 39.9% | Human Skin Mast Cells | Calcium Ionophore | [16] |

| Desloratadine | 10⁻⁸ - 10⁻⁴ | Degranulation | Concentration-dependent | Rat Peritoneal Mast Cells | Compound 48/80 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of common experimental protocols used to assess mast cell degranulation.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a widely used method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Histamine Release Assay

This protocol directly measures the amount of histamine released from mast cells into the supernatant following stimulation.

Conclusion and Future Directions

Loratadine demonstrates clear mast cell stabilizing effects by inhibiting calcium influx and key inflammatory signaling pathways. In contrast, the direct impact of pseudoephedrine on mast cell degranulation remains largely uncharacterized. The clinical efficacy of the loratadine-pseudoephedrine combination in allergic rhinitis is well-established, but the cellular and molecular basis of their interaction at the mast cell level is a significant knowledge gap.

Future research should focus on:

-

Investigating the direct effects of pseudoephedrine on mast cell degranulation using in vitro models.

-

Elucidating the impact of pseudoephedrine on intracellular calcium levels and cAMP in mast cells.

-

Conducting in vitro studies on the combined effects of loratadine and pseudoephedrine on mast cell mediator release and signaling pathways.

A deeper understanding of these mechanisms will provide a more complete picture of the therapeutic action of this widely used drug combination and may open avenues for the development of more targeted anti-allergic therapies.

References

- 1. α 1-Adrenergic Receptor Blockade by Prazosin Synergistically Stabilizes Rat Peritoneal Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Loratadine and desethoxylcarbonyl-loratadine inhibit the immunological release of mediators from human Fc epsilon RI+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of beta-adrenergic blockade and sympathetic stimulation on canine bronchial mast cell response to immune degranulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Inhibition of nasal polyp mast cell and eosinophil activation by desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mast cell beta2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro inhibition, by loratadine and descarboxyethoxyloratadine, of histamine release from human basophils, and of histamine release and intracellular calcium fluxes in rat basophilic leukemia cells (RBL-2H3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mast cell stabilizing properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pseudoephedrine inhibits T-cell activation by targeting NF-κB, NFAT and AP-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. researchgate.net [researchgate.net]

- 17. Desloratadine prevents compound 48/80-induced mast cell degranulation: visualization using a vital fluorescent dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Loratadine and Pseudoephedrine on Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loratadine, a second-generation H1-antihistamine, and pseudoephedrine, a sympathomimetic amine, are frequently used in combination for the symptomatic relief of allergic rhinitis. Beyond their well-established roles in antagonizing histamine receptors and inducing vasoconstriction, respectively, emerging evidence suggests that both compounds possess immunomodulatory properties that may impact cytokine release. This technical guide provides an in-depth analysis of the current scientific literature on the effects of loratadine and pseudoephedrine, both individually and as a combination, on cytokine production. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the anti-inflammatory potential of these widely used medications. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of their mechanisms of action at the cellular and molecular levels.

Loratadine: An Antihistamine with Anti-inflammatory Properties

Loratadine's primary mechanism of action is the selective inverse agonism of peripheral histamine H1 receptors. However, numerous in vitro and in vivo studies have demonstrated that loratadine also exerts anti-inflammatory effects by modulating the release of various cytokines from immune cells.

Quantitative Data on Loratadine's Impact on Cytokine Release

The following table summarizes the key quantitative findings from studies investigating the effect of loratadine and its active metabolite, desloratadine, on cytokine release.

| Cytokine | Experimental Model | Stimulant | Drug/Metabolite | Concentration | Observed Effect | Reference |

| IL-4 | Human Basophils | anti-IgE | Desloratadine | IC50 ~0.01 µM | Inhibition of secretion | [1] |

| IL-13 | Human Basophils | anti-IgE | Desloratadine | IC50 ~0.01 µM | Inhibition of secretion | [1] |

| IL-4 mRNA | Human Basophils | anti-IgE | Desloratadine | 0.1 µM | ~80% inhibition of accumulation | [1] |

| TNF-α | Human Leukemic Mast Cells (HMC-1) | PMA + A23187 | Loratadine | 10⁻⁹ M | Maximal inhibition of release | |

| IL-6 | Human Leukemic Mast Cells (HMC-1) | PMA + A23187 | Loratadine | >10⁻⁹ M | Dose-dependent inhibition of release | |

| IL-8 | Human Leukemic Mast Cells (HMC-1) | PMA + A23187 | Loratadine | >10⁻⁹ M | Dose-dependent inhibition of release | |

| iNOS, IL-1β, TNF-α, IL-6, COX-2 | Murine Macrophage (RAW264.7) | LPS | Loratadine | 40 µM | Reduction in expression | [2] |

| MMP-1, MMP-3, MMP-9 | Murine Macrophage (RAW264.7) | LPS | Loratadine | 40 µM | Reduction in expression | [2] |

| IFN-γ | Human Peripheral Blood T-cells | IL-12 | Loratadine | Not specified | Partial suppression of expression | |

| IL-5 | Human Peripheral Blood T-cells | IL-4 | Loratadine | Not specified | Inhibition of expression |

Note: PMA (Phorbol 12-myristate 13-acetate), A23187 (Calcium ionophore), LPS (Lipopolysaccharide), IC50 (half maximal inhibitory concentration).

Experimental Protocols for Loratadine Studies

1.2.1. Basophil and Mast Cell Cytokine Release Assay

-

Cell Isolation and Culture: Human basophils are enriched from peripheral blood, and human leukemic mast cells (HMC-1) are cultured in appropriate media.

-

Drug Pre-incubation: Cells are pre-incubated with varying concentrations of loratadine or desloratadine for a specified period (e.g., 15 minutes).

-

Stimulation: Cells are stimulated with agents such as anti-IgE, calcium ionophore (A23187), or a combination of PMA and A23187 to induce degranulation and cytokine release.

-

Cytokine Measurement: Supernatants are collected after incubation (e.g., 4-20 hours), and cytokine levels (e.g., IL-4, IL-13, TNF-α, IL-6, IL-8) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

mRNA Analysis: For gene expression studies, cell lysates are collected, and mRNA levels of specific cytokines are determined using reverse transcription-polymerase chain reaction (RT-PCR).

1.2.2. Macrophage Pro-inflammatory Gene Expression Assay

-

Cell Culture: Murine macrophage cell line (RAW264.7) is cultured to confluency.

-

Treatment: Cells are treated with loratadine at various concentrations.

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

-

Analysis:

-

Gene Expression: RNA is extracted, and the expression of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-1β, IL-6, COX-2, MMPs) is measured by RT-PCR.

-

Protein Analysis: Cell lysates are analyzed by Western blot to determine the levels of key signaling proteins (e.g., p-JNK, p-MKK7, p-TAK1, p-c-Fos).

-

Promoter Activity: Luciferase reporter assays are used to assess the transcriptional activity of signaling pathways like AP-1.

-

Signaling Pathways Modulated by Loratadine

Loratadine's anti-inflammatory effects are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes.

Caption: Loratadine's inhibition of pro-inflammatory cytokine gene expression.

Pseudoephedrine: A Decongestant with Potential Immunomodulatory Effects

Pseudoephedrine's primary pharmacological action is as an agonist at α- and β-adrenergic receptors, leading to vasoconstriction and bronchial relaxation. Recent studies, however, suggest that pseudoephedrine may also possess anti-inflammatory and immunomodulatory properties.

Quantitative Data on Pseudoephedrine's Impact on Cytokine Release

Data on the quantitative effects of pseudoephedrine on cytokine release is less extensive than for loratadine. The following table summarizes the available findings.

| Cytokine | Experimental Model | Stimulant | Drug | Concentration | Observed Effect | Reference |

| TNF-α gene | Human T-cell Leukemia (Jurkat) | Not specified | Pseudoephedrine | Not specified | Inhibition of transcription | [1] |

| IL-2 gene | Human T-cell Leukemia (Jurkat) | Not specified | Pseudoephedrine | Not specified | Inhibition of transcription | [1] |